molecular formula C8H7N3O B15227333 Phenol, 4-(1H-1,2,3-triazol-4-yl)- CAS No. 89221-21-6

Phenol, 4-(1H-1,2,3-triazol-4-yl)-

Cat. No.: B15227333
CAS No.: 89221-21-6
M. Wt: 161.16 g/mol
InChI Key: HXNHIOBHKDBCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,2,3-triazol-5-yl)phenol is a heterocyclic compound that features a phenol group attached to a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-triazol-5-yl)phenol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is carried out between an azide and an alkyne to form the 1,2,3-triazole ring. The phenol group can be introduced either before or after the cycloaddition, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of 4-(1H-1,2,3-triazol-5-yl)phenol may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-5-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Quinones

    Reduction: Reduced triazole derivatives

    Substitution: Halogenated or nitrated phenol derivatives

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(1H-1,2,3-triazol-5-yl)phenol can be compared with other similar compounds, such as:

Properties

CAS No.

89221-21-6

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

4-(2H-triazol-4-yl)phenol

InChI

InChI=1S/C8H7N3O/c12-7-3-1-6(2-4-7)8-5-9-11-10-8/h1-5,12H,(H,9,10,11)

InChI Key

HXNHIOBHKDBCAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.